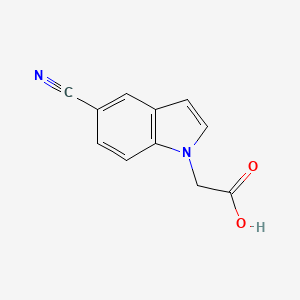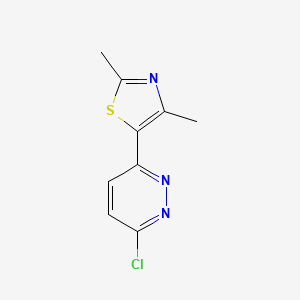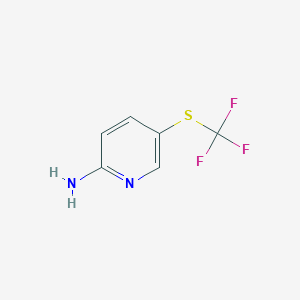
5-((Trifluorometil)tio)piridin-2-amina
Descripción general
Descripción
5-((Trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2S . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of 5-((Trifluoromethyl)thio)pyridin-2-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The average mass of the molecule is 179.163 Da and the monoisotopic mass is 179.001648 Da .Physical And Chemical Properties Analysis
5-((Trifluoromethyl)thio)pyridin-2-amine is a white to brown solid . It has a melting point of 45 °C . The compound is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Química Supramolecular
5-((Trifluorometil)tio)piridin-2-amina: se utiliza como un bloque de construcción en la química supramolecular debido a su capacidad para actuar como un ligando bidentado. Este compuesto puede formar complejos con varios metales, lo que lleva a la creación de ensamblajes moleculares intrincados. Estos ensamblajes son cruciales para desarrollar nuevos materiales con propiedades específicas, como una conductividad mejorada o características ópticas únicas .
Catálisis
En la catálisis, este compuesto sirve como un ligando que puede alterar significativamente el entorno electrónico y estérico de un centro metálico. Esta alteración puede mejorar la actividad catalítica y la selectividad para reacciones como la hidrogenación, la formación de enlaces carbono-carbono y más. El grupo trifluorometilo en particular es conocido por influir en la reactividad debido a sus propiedades de extracción de electrones .
Detección de Iones
Los derivados del compuesto se aplican en la detección de iones, donde pueden unirse selectivamente a ciertos iones. Esta selectividad es esencial para detectar y cuantificar iones en varios entornos, desde procesos industriales hasta sistemas biológicos. La sensibilidad de estos sensores se puede ajustar modificando la estructura del ligando .
Propiedades Luminiscentes
Los complejos metálicos formados con This compound exhiben propiedades luminiscentes. Estas propiedades son valiosas para aplicaciones en dispositivos emisores de luz, como OLED, y también en bioimagen, donde se pueden utilizar para rastrear y visualizar procesos biológicos en tiempo real .
Actividad Citotóxica
La investigación ha demostrado que algunos complejos metálicos de este compuesto poseen actividad citotóxica. Esta actividad se está explorando para posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos anticancerígenos. La capacidad de unirse a las moléculas de ADN hace que estos complejos sean candidatos interesantes para sistemas de administración de fármacos dirigidos .
Síntesis de Ligandos que Contienen Flúor
La introducción de grupos que contienen flúor como el grupo trifluorometilo es muy buscada en los productos farmacéuticos y agroquímicos debido a su impacto en la actividad biológica de las moléculas. This compound se utiliza en la síntesis de tales ligandos, que pueden conducir a compuestos con mejor solubilidad, estabilidad y perfiles farmacocinéticos generales .
Safety and Hazards
5-((Trifluoromethyl)thio)pyridin-2-amine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as bis(pyridin-2-yl)amine derivatives, are flexible bidentate n,n-ligands widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
It is synthesized from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a pd-catalyzed amination reaction . The introduction of fluorine-containing groups to the molecule’s structure influences its electronic properties, solubility, conformations, and lipophilicity .
Biochemical Pathways
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to interact with dna molecules , which suggests that they may affect genetic transcription and translation processes.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to demonstrate luminescent properties and possess cytotoxic activity .
Action Environment
The synthesis of similar compounds, such as bis(pyridin-2-yl)amine derivatives, may require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
5-((Trifluoromethyl)thio)pyridin-2-amine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to act as a selective inhibitor of urokinase plasminogen activator, which is involved in the degradation of the extracellular matrix and plays a role in cancer metastasis . The interaction between 5-((Trifluoromethyl)thio)pyridin-2-amine and this enzyme is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, 5-((Trifluoromethyl)thio)pyridin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate conversion . Additionally, 5-((Trifluoromethyl)thio)pyridin-2-amine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-((Trifluoromethyl)thio)pyridin-2-amine in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of the compound, resulting in the formation of degradation products. In in vitro and in vivo studies, long-term exposure to 5-((Trifluoromethyl)thio)pyridin-2-amine has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-((Trifluoromethyl)thio)pyridin-2-amine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-((Trifluoromethyl)thio)pyridin-2-amine can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-((Trifluoromethyl)thio)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of several metabolites, which can be further conjugated and excreted from the body. The presence of the trifluoromethyl group in the compound’s structure influences its metabolic stability and the rate of biotransformation.
Transport and Distribution
The transport and distribution of 5-((Trifluoromethyl)thio)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 5-((Trifluoromethyl)thio)pyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-((Trifluoromethyl)thio)pyridin-2-amine is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as the compound may interact with different biomolecules in each compartment. For example, in the nucleus, 5-((Trifluoromethyl)thio)pyridin-2-amine can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism by affecting the activity of mitochondrial enzymes.
Propiedades
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKDAZSENJVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



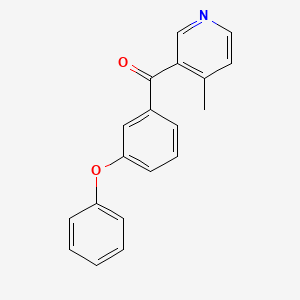
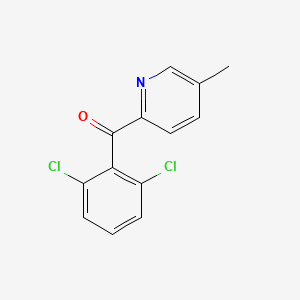
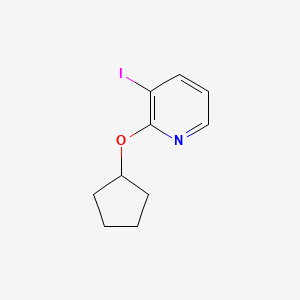
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)

